molecular formula C17H24N4O B6456805 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 2549048-40-8

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine

Cat. No.: B6456805
CAS No.: 2549048-40-8
M. Wt: 300.4 g/mol
InChI Key: FRUAZLUCFBVJSA-UHFFFAOYSA-N
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Description

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a cyclopropyl group, and a dimethylpyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropanecarbonyl chloride with piperazine to form 4-cyclopropanecarbonylpiperazine. This intermediate is then reacted with 2-cyclopropyl-5,6-dimethylpyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyclopropanecarbonylpiperazin-1-yl)-benzoic acid
  • 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one

Uniqueness

Compared to similar compounds, 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine stands out due to its unique combination of functional groups and structural features.

Biological Activity

The compound 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine is a member of the pyrimidine class of compounds, which have garnered attention due to their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{14}H_{20}N_{4}O
  • Molecular Weight : 252.34 g/mol

This compound features a pyrimidine ring substituted with cyclopropyl and piperazine moieties, which are critical for its biological activity.

Biological Activity Overview

Research has shown that derivatives of pyrimidines exhibit a range of biological activities. The specific biological activities associated with this compound include:

  • Antitumor Activity :
    • Studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrimidine derivatives showed significant cytotoxic effects on various cancer cell lines, including lung and breast cancer cells .
  • Antimicrobial Properties :
    • The compound's ability to combat bacterial infections has been noted, particularly against Gram-positive bacteria such as Staphylococcus aureus. Antimicrobial assays suggest that the presence of specific functional groups enhances the compound's efficacy against bacterial strains .
  • DNA Interaction :
    • Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes. This mechanism is crucial for their antitumor effects, as it disrupts the replication process in cancer cells .

Case Study 1: Antitumor Activity

In vitro studies assessed the efficacy of this compound against human lung cancer cell lines (A549 and HCC827). The results indicated an IC50 value of approximately 6.26 μM for HCC827 cells, demonstrating potent antitumor activity in two-dimensional assays compared to three-dimensional assays where the IC50 was significantly higher (20.46 μM) .

Case Study 2: Antimicrobial Testing

Antimicrobial susceptibility testing revealed that this compound exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating potential as a therapeutic agent for bacterial infections. The results were consistent across multiple trials, reinforcing its antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorA5496.26 μM
AntitumorHCC8276.48 μM
AntimicrobialStaphylococcus aureusMIC < 10 μg/mL
AntimicrobialEscherichia coliMIC < 10 μg/mL

Properties

IUPAC Name

cyclopropyl-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-11-12(2)18-15(13-3-4-13)19-16(11)20-7-9-21(10-8-20)17(22)14-5-6-14/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUAZLUCFBVJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C(=O)C3CC3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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